molecular formula C12H15NO B2384586 2-(1-Ethyl-1H-indol-3-yl)-ethanol CAS No. 59127-87-6

2-(1-Ethyl-1H-indol-3-yl)-ethanol

Cat. No. B2384586
CAS RN: 59127-87-6
M. Wt: 189.258
InChI Key: PFIKXVUVZVLBIC-UHFFFAOYSA-N
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Description

“2-(1-Ethyl-1H-indol-3-yl)-ethanol” is a compound that contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

The synthesis of indole derivatives often involves reactions with various pyruvates using a Brønsted acid ionic liquid catalyst in butyl acetate solvent . An easy synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . The molecular packing of the studied compounds is controlled mainly by C–H⋅⋅⋅O hydrogen bonds, C–H⋅⋅⋅π interactions, and π···π stacking interactions .


Chemical Reactions Analysis

Indole derivatives have been synthesized for various biological activities. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the empirical formula, CAS number, molecular weight, and MDL number can be determined .

Scientific Research Applications

Anticancer Research

  • Scientific Field: Pharmacognosy and Medicinal Chemistry .
  • Summary of Application: Indole-based chalcones have been studied for their potential anticancer properties . These compounds are derived from N-ethyl-3-acetylindole with different substituents .
  • Methods of Application: The molecular packing of these compounds is controlled mainly by C–H⋅⋅⋅O hydrogen bonds, C–H⋅⋅⋅π interactions, and π···π stacking interactions, which were quantitatively analyzed using Hirshfeld topology analysis .
  • Results or Outcomes: Using density functional theory (DFT) calculations, the order of polarity was determined. Several chemical reactivity indices such as the ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), electrophilicity (ω) and nucleophilicity (N) indices were calculated, and these properties are discussed and compared .

Synthesis of Novel Antitumor Agents

  • Scientific Field: Nuclear Medicine and Chemistry .
  • Summary of Application: 1-Alkyltryptophan analogues including 1-ethyltryptophan (1-ET), 1-propyltryptophan (1-PT), 1-isopropyltryptophan (1-isoPT) and 1-butyltryptophan (1-BT) were synthesized from tryptophan .
  • Methods of Application: These compounds were synthesized based on tryptophan catabolism .
  • Results or Outcomes: All targeted compounds efficiently inhibited proliferation of two cancer cell lines at 2 mmol/L for 48 hours . Among these tryptophan analogs, 1-BT showed the most powerful cytotoxicity against SGC7901 and HeLa cells at 1 mmol/L and 2 mmol/L concentration .

Safety And Hazards

Safety information for indole derivatives can often be found in their Material Safety Data Sheets (MSDS). For example, some indole derivatives have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Ongoing trials suggest that indole derivatives could combine broad-spectrum antiviral activity with well-known anti-inflammatory action, which could help to reduce severe respiratory mortality associated with COVID-19 .

properties

IUPAC Name

2-(1-ethylindol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKXVUVZVLBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethyl-1H-indol-3-yl)-ethanol

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